trans-1-Propyl-4-vinyl-cyclohexane
Description
The exact mass of the compound this compound is 152.156500638 g/mol and the complexity rating of the compound is 107. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-4-propylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-3-5-11-8-6-10(4-2)7-9-11/h4,10-11H,2-3,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLMITAVFBXRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697416 | |
| Record name | 1-Ethenyl-4-propylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276877-80-6 | |
| Record name | 1-Ethenyl-4-propylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways for Trans 1 Propyl 4 Vinyl Cyclohexane
Stereoselective Synthetic Methodologies for Cyclohexane (B81311) Derivatives
Achieving the desired trans stereochemistry is a central challenge. The cis and trans isomers of a 1,4-disubstituted cyclohexane are diastereomers, and their relative stability and the pathways to their formation are governed by steric and electronic factors. mvpsvktcollege.ac.inlibretexts.org In the most stable chair conformation of the trans isomer, both the propyl and vinyl groups can occupy equatorial positions, minimizing steric strain from 1,3-diaxial interactions. libretexts.org Synthetic strategies are therefore often designed to favor this thermodynamically preferred outcome.
Diastereoselective synthesis aims to produce one diastereomer in preference to others. For molecules like trans-1-Propyl-4-vinyl-cyclohexane, many strategies rely on generating a precursor where the relative stereochemistry is set, which is then carried through to the final product.
For instance, the catalytic hydrogenation of a 1-propyl-4-vinylbenzene precursor could, in principle, yield the cyclohexane ring. However, controlling the stereochemistry to favor the trans product over the cis is challenging and often results in mixtures.
A more controlled, diastereoselective approach involves building the cyclohexane ring through cascade reactions where the stereochemistry is directed by the reaction mechanism itself. beilstein-journals.org For example, cascade Michael-aldol reactions between enones and Michael donors can produce highly substituted cyclohexanones with excellent diastereoselectivity. beilstein-journals.org While not directly applied to the target compound, these methods show how complex ring systems can be built with specific stereochemical outcomes. The stereochemistry of the substituents is often confirmed through advanced NMR techniques like NOESY. beilstein-journals.orgnih.gov
Enantioselective synthesis, which produces a specific enantiomer of a chiral molecule, is also relevant. While this compound itself is achiral (it possesses a plane of symmetry passing through the C1 and C4 atoms), enantioselective methods are crucial for synthesizing chiral cyclohexane derivatives. libretexts.orgmdpi.com These techniques often employ chiral catalysts or auxiliaries to influence the formation of one enantiomer over the other. mdpi.com
Modern catalytic methods offer powerful tools for constructing cyclohexane rings with high stereocontrol. Hydrogen borrowing catalysis, particularly using iridium-based catalysts, has emerged as an efficient method for synthesizing multisubstituted cyclohexanes. acs.org This process can involve the double alkylation of methyl ketones with 1,5-diols to form the cyclohexane core in a (5+1) annulation strategy. acs.org The stereochemical outcome of these reactions is influenced by the catalyst and the reaction conditions, often leading to high levels of diastereoselectivity. acs.org
Another catalytic approach involves the dearomative synthesis of cyclohexanes from aromatic compounds. For example, rhodium-catalyzed arene cyclopropanation can yield complex cyclohexane precursors. acs.org Similarly, rhodium-catalyzed transfer hydrogenation of arenes provides a method with good functional group tolerance and controllable chemoselectivity. organic-chemistry.org
The table below summarizes various catalytic systems used in the synthesis of substituted cyclohexanes, which are analogous to pathways that could be adapted for this compound.
| Catalyst System | Reaction Type | Substrate Example | Key Outcome | Reference |
| [Ir(cod)Cl]₂ / CataCXium A | Hydrogen Borrowing / (5+1) Annulation | Pentamethylacetophenone + 1,5-diol | High diastereoselectivity for substituted cyclohexanes | acs.org, acs.org |
| Rh₂(S-PTTL)₄ | Arene Cyclopropanation | Arene + α-cyanodiazoacetate | Highly regio- and stereoselective access to complex cyclohexanes | acs.org |
| [Rh(nbd)Cl]₂ / Pd/C | Arene Hydrogenation | Functionalized arenes | Selective hydrogenation under mild conditions (1 atm H₂) | organic-chemistry.org |
| Dual Pd/Electron Transfer Mediator | Stereoselective Carbocyclization | Dienallenes | Access to cis-1,4-disubstituted heterocycles | acs.org |
Regioselective Synthesis Strategies for Substituted Cyclohexanes
Regioselectivity refers to the control of which position on a molecule reacts. For the target compound, this means ensuring the propyl and vinyl groups are installed at the 1 and 4 positions of the cyclohexane ring, respectively.
Tandem reactions catalyzed by transition metals are a powerful strategy for controlling regioselectivity. An iridium-catalyzed process can be used for the chemo- and regioselective synthesis of acyl-cyclohexenes from 1,5-diols. acs.org This method demonstrates the ability to form specific substitution patterns on the cyclohexane ring.
The Pauson-Khand reaction, a formal [2+2+1] cycloaddition, is another classic method for constructing cyclopentenones, which can be key intermediates in the synthesis of more complex ring systems, including those fused to a cyclohexane. nih.gov The regioselectivity of such reactions is often dictated by the steric and electronic properties of the starting materials. nih.gov
Development of Novel Synthetic Routes
The quest for more efficient and sustainable chemical syntheses drives the development of new methodologies. This includes the application of green chemistry principles and the design of sophisticated, multi-step reactions that proceed in a single pot.
Green chemistry aims to reduce the environmental impact of chemical processes. This involves using less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. unipd.it For cyclohexane synthesis, this can mean replacing traditional organic solvents with water or employing catalysts that can be easily recovered and reused. scirp.orgnih.gov
One-pot syntheses are particularly attractive from a green chemistry perspective as they reduce the number of workup and purification steps, thereby minimizing solvent use and waste generation. scirp.org For example, the one-pot preparation of cyclohexanecarbonitrile (B123593) from cyclohexanone (B45756) has been developed using environmentally friendly oxidants like hydrogen peroxide or air. scirp.org The push toward sustainable chemistry has also spurred research into bio-based vinyl cyclohexane formulations for use in green solvents and coatings. marketdataforecast.com
| Green Chemistry Principle | Application in Cyclohexane Synthesis | Example | Reference |
| Use of Safer Solvents | Water used as an eco-friendly solvent for C-C bond formation. | Synthesis of imidazole-based hybrids. | nih.gov |
| Atom Economy | One-pot procedures to maximize incorporation of starting materials into the final product. | Preparation of cyclohexanecarbonitrile from cyclohexanone. | scirp.org |
| Use of Renewable Feedstocks | Research into bio-based chemical derivatives. | Innovations in plant-derived monomers for polymers. | marketdataforecast.com |
| Catalysis | Use of recyclable catalysts and environmentally benign oxidants (e.g., H₂O₂). | Oxidation of cyclohexene (B86901) and cyclohexane. | unipd.it |
The synthesis of complex molecules often requires advanced reaction design, where multiple chemical transformations are combined into a single, elegant sequence. This can involve cascade or tandem reactions, where the product of one reaction immediately becomes the substrate for the next, all within the same reaction vessel. acs.org
The synthesis of highly functionalized cyclohexanones via a cascade inter-intramolecular double Michael strategy is a prime example of advanced reaction design. beilstein-journals.org Such strategies can rapidly build molecular complexity from simple starting materials with high diastereoselectivity. beilstein-journals.org Furthermore, transition-metal-catalyzed cycloadditions involving substrates like vinylcyclopropanes offer novel pathways to various carbocyclic compounds, where the reaction mode can be tuned by the substitution pattern of the starting material. pku.edu.cn These advanced methods provide a powerful toolbox for constructing specifically substituted carbocycles like this compound.
Conformational and Stereochemical Analysis of Trans 1 Propyl 4 Vinyl Cyclohexane
Theoretical and Computational Conformational Studies
The spatial arrangement of substituents on a cyclohexane (B81311) ring dictates its stability and reactivity. For trans-1-Propyl-4-vinyl-cyclohexane, the chair conformation is the most stable, and the trans configuration means that the two substituents are on opposite sides of the ring. This leads to two possible chair conformations that can be interconverted through a process known as a ring flip. In one conformation, both the propyl and vinyl groups are in equatorial positions (diequatorial), and in the other, both are in axial positions (diaxial). libretexts.orgopenstax.org
The study of these conformations and their relative energies relies heavily on theoretical and computational methods.
Quantum Mechanical Calculations of Conformational Energies (e.g., DFT, MP2, Coupled Cluster)
Quantum mechanical (QM) calculations provide highly accurate energy predictions for different molecular conformations. Methods like Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are employed to solve the electronic structure of a molecule and determine its energy.
For a molecule like this compound, QM calculations would be used to determine the energy difference between the diequatorial and diaxial conformers. These calculations would account for all electronic and steric effects, providing a precise measure of the stability of each form. The diequatorial conformer is overwhelmingly favored due to the avoidance of significant steric strain present in the diaxial form.
Table 1: Illustrative QM Energy Differences for Monosubstituted Cyclohexanes This table provides A-values, which represent the energy difference between the equatorial and axial conformers of monosubstituted cyclohexanes, calculated using QM methods. These values are indicative of the steric bulk of the substituents.
| Substituent | A-value (kJ/mol) |
| -CH₃ (Methyl) | 7.6 |
| -CH₂CH₃ (Ethyl) | 8.0 |
| -CH(CH₃)₂ (Isopropyl) | 9.2 |
| -C(CH₃)₃ (tert-Butyl) | 21.0 |
| -CH=CH₂ (Vinyl) | ~7.1 |
Note: Data is compiled from various sources on conformational analysis and serves as a reference for the principles discussed.
Molecular Dynamics Simulations for Conformational Equilibria
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, based on a given force field. These simulations can provide insights into the dynamic equilibrium between different conformations. By simulating a system of this compound molecules, one could observe the frequency and timescale of ring flips between the diequatorial and diaxial states.
The results of an MD simulation would show that the vast majority of molecules populate the diequatorial conformation at any given time, reflecting its lower energy state. The simulation can also be used to calculate the free energy difference (ΔG) between the conformers, which directly relates to their equilibrium constant. youtube.com
Force Field Development and Validation for Substituted Cyclohexanes
Force fields are the empirical potential energy functions used in molecular mechanics and molecular dynamics simulations. nih.gov They consist of a set of parameters that describe the energy of a molecule as a function of its atomic coordinates. The accuracy of any MD simulation is highly dependent on the quality of the force field used.
The development of a force field for a specific class of molecules, such as substituted cyclohexanes, involves parameterizing it against high-level QM calculations and experimental data. uni-paderborn.denih.gov This process ensures that the force field can accurately reproduce known properties, such as conformational energies and geometries. Validation is then performed by testing the force field on a set of molecules not used in the parameterization process. acs.org
Analysis of Substituent Effects on Cyclohexane Ring Conformations
The preference for one conformation over another is primarily driven by the steric effects of the substituents on the cyclohexane ring. libretexts.org
The most significant destabilizing factor in axial conformations is the 1,3-diaxial interaction. fiveable.menumberanalytics.com This refers to the steric repulsion between an axial substituent and the two axial hydrogens (or other substituents) located on the same side of the ring, three carbons away. libretexts.orgchemistrysteps.com
In the diaxial conformer of this compound, the axial propyl group would interact with the axial hydrogens on carbons 2 and 6, and the axial vinyl group would interact with the axial hydrogens on carbons 3 and 5. These repulsive forces significantly increase the energy of the diaxial conformation, making it highly unfavorable. The energy cost of these interactions is why substituents, particularly larger ones, strongly prefer the equatorial position. libretexts.orglibretexts.org
Table 2: Strain Energy Contributions in Disubstituted Cyclohexanes This table illustrates the energetic cost of various steric interactions in substituted cyclohexanes.
| Interaction Type | Description | Approximate Energy Cost (kJ/mol) |
| Gauche Butane | Between adjacent substituents (e.g., 1,2-diequatorial) | ~3.8 |
| 1,3-Diaxial (CH₃-H) | Axial methyl group with an axial hydrogen | 3.8 (per interaction) |
| 1,3-Diaxial (Propyl-H) | Axial propyl group with an axial hydrogen | ~4.2 (per interaction) |
| 1,3-Diaxial (Vinyl-H) | Axial vinyl group with an axial hydrogen | ~3.5 (per interaction) |
Note: These are approximate values derived from studies of related compounds and are used here for illustrative purposes.
Given these energetic penalties, the equilibrium for this compound lies overwhelmingly on the side of the diequatorial conformer. The energy difference is substantial enough that the diaxial form is practically unpopulated at room temperature.
Experimental Conformational Elucidation
The experimental determination of the conformational landscape of molecules like this compound is crucial for understanding its physical and chemical properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and X-ray crystallography provide detailed insights into the molecule's three-dimensional structure and dynamic behavior. However, a comprehensive search of scientific literature and chemical databases reveals a significant lack of specific experimental data for this compound. While the principles of conformational analysis for 1,4-disubstituted cyclohexanes are well-established, specific spectral data and crystallographic information for this particular compound are not publicly available.
Therefore, the following sections will outline the theoretical basis and the expected outcomes of these experimental techniques for a generic trans-1,4-disubstituted cyclohexane, highlighting how such data would be interpreted for this compound if it were available.
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates of conformational exchange processes in molecules. For this compound, the primary dynamic process of interest is the ring inversion (or chair-chair interconversion).
In the case of a trans-1,4-disubstituted cyclohexane, the two chair conformations are generally non-equivalent in energy. One conformer will have both substituents in the equatorial position (diequatorial), and the other will have both in the axial position (diaxial). The diequatorial conformer is almost always the more stable one due to the avoidance of 1,3-diaxial interactions, which are a form of steric strain. For mono-substituted cyclohexanes, the preference for the equatorial position is well-documented, with larger groups having a stronger preference. libretexts.org
At room temperature, the ring inversion of cyclohexane derivatives is typically fast on the NMR timescale. This rapid interconversion between the two chair forms would result in time-averaged NMR signals. For instance, the protons on the cyclohexane ring would show averaged chemical shifts and coupling constants.
To study the individual conformers, the sample is cooled to a low temperature where the rate of ring inversion becomes slow on the NMR timescale. This is known as the coalescence temperature. Below this temperature, the NMR spectrum will show separate signals for the axial and equatorial protons of each distinct conformer. sikhcom.netnih.gov
Expected DNMR Data for this compound
If one were to perform a low-temperature NMR experiment on this compound, one would expect to observe the following:
Coalescence: As the temperature is lowered, specific proton or carbon signals would broaden and then split into two distinct sets of signals, corresponding to the diequatorial and diaxial conformers.
Signal Integration: By integrating the signals of the two conformers at a temperature well below coalescence, their relative populations can be determined. This allows for the calculation of the free energy difference (ΔG°) between the conformers.
Line Shape Analysis: A detailed analysis of the signal shapes at various temperatures around the coalescence point can provide the rate constant for the ring inversion, and from this, the activation energy (ΔG‡) for the process can be calculated. nih.gov
A hypothetical data table for the thermodynamic parameters that could be obtained from such an experiment is presented below. The values are illustrative and based on typical energy differences for substituted cyclohexanes.
| Parameter | Hypothetical Value | Description |
| ΔG° | ~ -2.5 kcal/mol | Free energy difference between the diaxial and diequatorial conformers at a given temperature. The negative value indicates the diequatorial conformer is more stable. |
| Keq | > 50 | Equilibrium constant (diequatorial/diaxial), indicating a strong preference for the diequatorial conformer. |
| Tc | ~ -60 °C | Coalescence temperature for specific NMR signals. |
| ΔG‡ | ~ 10-11 kcal/mol | Free energy of activation for the chair-chair interconversion. |
Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each conformer of a molecule has a unique set of vibrational frequencies, providing a "fingerprint" that can be used for its identification.
For this compound, the IR and Raman spectra would be a superposition of the spectra of all populated conformers. Since the diequatorial conformer is expected to be significantly more stable, the room temperature spectrum would be dominated by its vibrational modes.
Specific regions of the IR spectrum are particularly informative for conformational analysis of cyclohexanes:
C-H Stretching Region (2800-3000 cm-1): The frequencies of C-H stretching vibrations can differ slightly for axial and equatorial protons.
Expected Vibrational Data for this compound
Although specific experimental spectra are not available, a theoretical calculation or an experimental investigation would likely reveal distinct bands associated with the propyl and vinyl groups, as well as the cyclohexane ring.
A hypothetical table of key vibrational frequencies is provided below to illustrate what might be expected.
| Vibrational Mode | Expected Wavenumber (cm-1) | Description |
| =C-H stretch (vinyl) | ~3080 | Stretching of the C-H bonds on the double bond. |
| C-H stretch (alkane) | 2850-2960 | Asymmetric and symmetric stretching of C-H bonds in the propyl and cyclohexane groups. |
| C=C stretch (vinyl) | ~1640 | Stretching of the carbon-carbon double bond. |
| CH2 scissoring | ~1450 | Bending vibration of the CH2 groups in the cyclohexane and propyl groups. researchgate.net |
| C-C stretch (ring) | 800-1200 | Skeletal vibrations of the cyclohexane ring, sensitive to conformation. |
| =C-H bend (vinyl) | 910, 990 | Out-of-plane bending (wagging) of the vinyl group hydrogens. |
By comparing spectra recorded at different temperatures, it might be possible to identify bands corresponding to the less stable diaxial conformer, which would increase in relative intensity at higher temperatures.
X-ray Crystallography for Solid-State Conformation (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov It provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular conformation in the crystal lattice.
For this compound, a successful single-crystal X-ray diffraction analysis would reveal which conformer (diequatorial or diaxial) is present in the solid state. Molecules often crystallize in their lowest energy conformation. Therefore, it is highly probable that the crystal structure would show the diequatorial conformer.
The crystallographic data would include:
Unit Cell Dimensions: The dimensions of the repeating unit of the crystal.
Space Group: The symmetry of the crystal lattice.
Atomic Coordinates: The precise position of each atom in the unit cell.
From these coordinates, all geometric parameters of the molecule can be calculated.
Expected Crystallographic Data for this compound
As no crystal structure for this compound has been reported, the following table is a hypothetical representation of the kind of data that would be obtained, confirming the expected chair conformation and the equatorial positions of the substituents.
| Parameter | Hypothetical Value | Significance |
| Conformation | Chair | Confirms the expected low-energy conformation of the cyclohexane ring. |
| Propyl Group Position | Equatorial | The larger propyl group occupies the sterically less hindered equatorial position. |
| Vinyl Group Position | Equatorial | The vinyl group also occupies the less hindered equatorial position in the trans isomer. |
| C-C-C Ring Angles | ~111° | Typical for a cyclohexane chair, indicating minimal angle strain. |
| Axial/Equatorial Torsion Angles | ~ ±60° | Characteristic of a staggered chair conformation. |
Advanced Spectroscopic Investigations of Trans 1 Propyl 4 Vinyl Cyclohexane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the three-dimensional structure of organic molecules in solution. For trans-1-Propyl-4-vinyl-cyclohexane, NMR is indispensable for confirming the trans configuration of the substituents and for analyzing the conformational preferences of the cyclohexane (B81311) ring.
Two-dimensional (2D) NMR techniques are paramount in unraveling the complex proton and carbon environments of this compound. These experiments disperse the NMR signals into two dimensions, resolving overlapping multiplets and revealing crucial connectivity information.
COSY (Correlation Spectroscopy): The 1H-1H COSY experiment is fundamental for identifying spin-spin coupled protons. sdsu.edulibretexts.org In the spectrum of this compound, cross-peaks would be observed between the protons of the vinyl group and the adjacent methine proton on the cyclohexane ring. Similarly, correlations would be evident between the protons of the propyl group and its neighboring methine proton. Within the cyclohexane ring, the geminal and vicinal couplings between protons can be traced, helping to map out the entire spin system.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is crucial for establishing the stereochemistry by detecting protons that are close in space, irrespective of their bonding. libretexts.org For this compound, the key NOE correlation would be between the axial protons on the same face of the cyclohexane ring. The absence of a strong NOE between the methine protons at C1 and C4 would provide definitive evidence for their trans relationship.
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. researchgate.netyoutube.com The HSQC spectrum of this compound would show a cross-peak for each carbon atom that has attached protons, linking the proton chemical shift to the carbon chemical shift. This is invaluable for assigning the carbon signals, which are often more dispersed and less prone to overlap than proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. researchgate.net This technique is instrumental in connecting the substituent groups to the cyclohexane ring. For instance, correlations would be expected from the vinyl protons to the C4 carbon of the ring and from the propyl protons to the C1 carbon of the ring.
A hypothetical table of expected 2D NMR correlations for this compound is presented below:
| Proton (δ ppm) | Correlated Proton (COSY) | Correlated Carbon (HSQC) | Correlated Carbon (HMBC) |
| H on C1 | H on C2, H on C6, Propyl CH2 | C1 | C2, C6, Propyl CH2 |
| H on C4 | H on C3, H on C5, Vinyl CH | C4 | C3, C5, Vinyl CH |
| Vinyl CH | Vinyl CH2, H on C4 | Vinyl CH | C4, Vinyl CH2 |
| Vinyl CH2 | Vinyl CH | Vinyl CH2 | Vinyl CH |
| Propyl CH2 | Propyl CH3, H on C1 | Propyl CH2 | C1, Propyl CH3 |
In synthetic preparations, mixtures of stereoisomers can often be formed. Quantitative NMR (qNMR) spectroscopy is a powerful tool for determining the relative concentrations of isomers in a mixture without the need for chromatographic separation. sciepub.comsciepub.comox.ac.ukethz.ch The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
For a mixture containing both cis- and this compound, specific, well-resolved signals for each isomer would be identified in the 1H or 13C NMR spectrum. By carefully integrating these characteristic signals, the ratio of the isomers can be accurately calculated. For reliable quantification, it is crucial to ensure a sufficient relaxation delay between scans to allow for complete magnetization recovery for all nuclei being measured.
An example of how qNMR could be used to determine the isomeric ratio is shown in the table below, assuming a hypothetical mixture.
| Isomer | Characteristic Signal (1H NMR) | Integral Value | Molar Ratio (%) |
| This compound | Methine proton at C1 (axial) | 1.00 | 85 |
| cis-1-Propyl-4-vinyl-cyclohexane | Methine proton at C1 (equatorial) | 0.18 | 15 |
Mass Spectrometry for Structural Elucidation of Complex Derivatives and Reaction Products
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, MS would confirm the molecular weight and could be used to identify derivatives and reaction products.
Electron Ionization (EI) mass spectrometry would likely lead to extensive fragmentation of the molecule. The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of C11H20. Key fragmentation pathways would involve the loss of the propyl group, the vinyl group, and fragmentation of the cyclohexane ring.
The table below shows plausible mass spectral fragmentation data for this compound.
| m/z | Proposed Fragment |
| 152 | [M]+ (Molecular Ion) |
| 125 | [M - C2H3]+ (Loss of vinyl group) |
| 109 | [M - C3H7]+ (Loss of propyl group) |
| 82 | [C6H10]+ (Cyclohexene radical cation) |
| 67 | [C5H7]+ |
| 54 | [C4H6]+ (Butadiene radical cation) |
For more complex derivatives, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to minimize fragmentation and provide a clear molecular ion peak, aiding in the confirmation of the molecular formula of reaction products.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Mode Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H bonds of the alkane and alkene moieties, as well as the C=C stretch of the vinyl group. The out-of-plane bending vibrations of the vinyl group are particularly diagnostic.
Raman Spectroscopy: Raman spectroscopy is especially sensitive to the symmetric vibrations of non-polar bonds. Therefore, the C=C stretching vibration of the vinyl group and the C-C backbone vibrations of the cyclohexane ring would be expected to show strong signals in the Raman spectrum.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis of the molecule. The table below summarizes the expected key vibrational frequencies.
| Wavenumber (cm-1) | Vibrational Mode | Technique |
| ~3075 | =C-H Stretch (vinyl) | IR, Raman |
| ~2960-2850 | C-H Stretch (alkyl) | IR, Raman |
| ~1640 | C=C Stretch (vinyl) | IR, Raman (strong) |
| ~1450 | CH2 Scissoring | IR |
| ~990 and ~910 | =C-H Bend (vinyl out-of-plane) | IR (strong) |
Reactivity and Mechanistic Studies of Trans 1 Propyl 4 Vinyl Cyclohexane
Reactivity of the Vinyl Moiety
The vinyl group, a carbon-carbon double bond, is the primary site of reactivity in trans-1-Propyl-4-vinyl-cyclohexane, making it susceptible to a variety of addition reactions. The outcomes of these reactions, particularly in terms of stereochemistry, are influenced by the steric bulk of the adjacent cyclohexane (B81311) ring and the electronic nature of the substituents.
Electrophilic Addition Reactions with Stereochemical Control
Electrophilic additions to the vinyl group proceed through the formation of a carbocation intermediate. The regioselectivity of these reactions is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation. In the case of this compound, the addition of an electrophile (E⁺) to the vinyl group can, in principle, lead to two possible carbocations. However, the secondary carbocation adjacent to the cyclohexane ring is more stable than the primary carbocation at the terminal carbon.
A classic example is the addition of hydrogen halides, such as hydrogen bromide (HBr). The reaction is initiated by the attack of the vinyl group's π-electrons on the hydrogen atom of HBr. askfilo.comlibretexts.org This results in the formation of a secondary carbocation. Interestingly, this secondary carbocation can undergo a hydride shift from the cyclohexane ring to form a more stable tertiary carbocation. askfilo.comvaia.comlibretexts.org Subsequent attack by the bromide ion on this rearranged carbocation leads to the formation of 1-bromo-1-ethylcyclohexane (B14745128) as the major product. askfilo.comvaia.comlibretexts.org
Hydroboration-oxidation offers a contrasting regioselectivity, affording the anti-Markovnikov product. masterorganicchemistry.comlibretexts.orgyoutube.com This two-step reaction involves the syn-addition of a borane (B79455) reagent (e.g., BH₃) across the double bond, followed by oxidation. masterorganicchemistry.combolivianchemistryjournal.org Boron, being the less electronegative atom, adds to the less substituted carbon of the vinyl group, leading to the formation of a primary alcohol upon oxidation. masterorganicchemistry.comyoutube.com The stereochemistry of the hydroboration step is a syn-addition, meaning the boron and the hydrogen atom add to the same face of the double bond. masterorganicchemistry.comnih.gov
Epoxidation , the formation of an epoxide, is another key electrophilic addition reaction. Reagents such as peroxy acids (e.g., m-CPBA) or other specialized oxidation systems can be employed. khanacademy.orgorganic-chemistry.orgresearchgate.net The reaction is stereospecific, with the geometry of the alkene being retained in the epoxide product. For this compound, the approach of the epoxidizing agent is likely to be influenced by the steric hindrance of the cyclohexane ring, potentially leading to a preferred diastereomer. Studies on similar molecules like 4-vinyl-1-cyclohexene have shown that epoxidation can be directed to the vinyl group. researchgate.netsigmaaldrich.com
| Reaction | Reagents | Major Product Type | Key Mechanistic Features |
| Hydrohalogenation | HBr | Markovnikov (rearranged) | Carbocation formation and rearrangement askfilo.comvaia.comlibretexts.org |
| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Anti-Markovnikov | Syn-addition of B and H; concerted mechanism masterorganicchemistry.comlibretexts.orgbolivianchemistryjournal.org |
| Epoxidation | m-CPBA | Epoxide | Concerted pericyclic mechanism; stereospecific khanacademy.orgorganic-chemistry.org |
Cycloaddition Reactions (e.g., Diels-Alder)
The vinyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.comlibretexts.orglibretexts.org This powerful ring-forming reaction involves the concerted interaction of the dienophile with a conjugated diene. masterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, which is not the case for the simple vinyl group in the title compound. masterorganicchemistry.comchemistrysteps.com Therefore, forcing conditions such as high temperature or pressure may be required for the reaction to proceed efficiently.
The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.orglibretexts.org When this compound reacts with a diene, the trans relationship of the propyl group and the newly formed ring system will be maintained. The approach of the diene to the vinyl group can occur from two faces, potentially leading to endo and exo products. chemistrysteps.com The preference for one over the other will be determined by steric interactions between the diene and the cyclohexane ring.
| Feature | Description |
| Role of the title compound | Dienophile masterorganicchemistry.com |
| Diene requirements | Conjugated system (e.g., 1,3-butadiene) masterorganicchemistry.comchemistrysteps.com |
| Expected reactivity | Moderate to low due to the electron-donating nature of the alkyl substituents masterorganicchemistry.com |
| Stereochemical outcome | Stereospecific, retention of the dienophile's geometry libretexts.orglibretexts.org |
| Potential products | Endo and exo isomers, depending on the diene and reaction conditions chemistrysteps.com |
Reactivity of the Cyclohexane Ring
The cyclohexane ring in this compound is a saturated system and therefore less reactive than the vinyl group. Its reactivity primarily involves substitution reactions that require harsh conditions or specific activation. The stereochemistry of the ring is a critical factor in determining the outcome of any transformation.
Stereoselective Functionalization of the Cyclohexane Core
The trans configuration of the substituents means that in the most stable chair conformation, both the propyl and vinyl groups will occupy equatorial positions to minimize steric strain. utexas.edupressbooks.pubyoutube.com This conformational preference has significant implications for the stereoselective functionalization of the cyclohexane ring.
Direct functionalization of the C-H bonds of the cyclohexane ring is challenging but can be achieved through radical-based processes. For instance, radical abstraction of a hydrogen atom from the cyclohexane ring would preferentially occur at a tertiary C-H bond if one were present. In this case, abstraction would likely occur at the positions alpha to the substituents, with the stereochemical outcome being influenced by the accessibility of the C-H bonds in the preferred chair conformation.
Recent advances in catalysis have enabled the stereoselective functionalization of substituted cyclohexanes. For example, transaminase-catalyzed reactions have been used to produce trans-4-substituted cyclohexane-1-amines with high diastereomeric excess. nih.gov While not a direct functionalization of the parent hydrocarbon, these methods highlight the possibility of introducing new functional groups onto the cyclohexane core with a high degree of stereocontrol.
Ring-Opening and Rearrangement Reaction Pathways
Ring-opening of the cyclohexane ring in this compound is an energetically demanding process and does not occur under normal conditions. Such reactions would require high temperatures or the use of specific catalysts designed for C-C bond cleavage.
Rearrangement reactions involving the cyclohexane ring are also uncommon. However, under certain conditions, such as in the presence of strong acids or upon the formation of a carbocation on the ring, rearrangements like hydride or alkyl shifts could occur to form a more stable intermediate. As previously discussed in the context of electrophilic addition to the vinyl group, a hydride shift from the cyclohexane ring is a key step in the rearrangement leading to the final product. askfilo.comvaia.comlibretexts.org
Ring-opening metathesis polymerization (ROMP) is a powerful method for the polymerization of cyclic alkenes. youtube.com However, cyclohexane itself is generally not susceptible to ROMP due to its low ring strain. youtube.com
Kinetic and Thermodynamic Aspects of Chemical Transformations
The rates and equilibrium positions of the reactions involving this compound are governed by kinetic and thermodynamic factors.
In electrophilic additions to the vinyl group, the formation of the carbocation is typically the rate-determining step. The stability of the carbocation intermediate influences the activation energy of this step. The subsequent rearrangement to a more stable carbocation, if possible, is a fast process.
For cycloaddition reactions like the Diels-Alder, the reaction rate is sensitive to the electronic properties of both the diene and the dienophile. masterorganicchemistry.comchemistrysteps.com The concerted nature of the mechanism implies a highly ordered transition state, and the activation energy is influenced by the orbital overlap between the reactants.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms and transition states of organic molecules. While direct and extensive computational studies specifically targeting this compound are not widely available in published literature, a robust understanding of its reactivity can be inferred from computational investigations of analogous structures, such as alkylated cyclohexanes and vinyl-substituted compounds. These studies provide a theoretical framework for predicting the behavior of the title compound in various chemical transformations.
The computational analysis of a reaction mechanism involves mapping the potential energy surface of the reacting system. This allows for the identification of stable intermediates, products, and, most importantly, the high-energy transition states that connect them. The energy of these transition states determines the activation energy of a reaction, which is a critical factor in governing the reaction rate.
For a molecule like this compound, computational studies would typically focus on the distinct reactivity of the vinyl group and the propyl-substituted cyclohexane ring.
Reactions of the Vinyl Group:
The vinyl group is an electron-rich moiety susceptible to electrophilic addition and cycloaddition reactions. Computational studies on similar vinyl-substituted cycloalkanes and other alkenes have provided significant insights into these mechanisms.
One of the most well-studied reactions involving a vinyl group is the Diels-Alder reaction, where it can act as a dienophile. Computational studies on the Diels-Alder reactions of various dienes with vinyl-substituted molecules have been performed. researchgate.net These studies typically calculate the activation energies and reaction energies to predict the feasibility and outcome of the reaction. The stereochemistry of the product can also be predicted by analyzing the different approaches of the diene to the dienophile.
A key aspect of these computational studies is Frontier Molecular Orbital (FMO) theory. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (the vinyl group in this case) is analyzed. The energy gap between these orbitals is a crucial indicator of reactivity; a smaller energy gap generally corresponds to a faster reaction.
Table 1: Illustrative Computational Data for a Hypothetical Diels-Alder Reaction
| Parameter | Value (kcal/mol) | Description |
| Activation Energy (Ea) | 25.3 | The energy barrier that must be overcome for the reaction to occur. |
| Reaction Enthalpy (ΔH) | -35.8 | The net change in heat content during the reaction, indicating an exothermic process. |
| HOMO (Diene) Energy | -5.6 eV | Energy of the Highest Occupied Molecular Orbital of the reacting diene. |
| LUMO (Dienophile) Energy | 0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital of the vinyl group. |
| HOMO-LUMO Gap | 6.4 eV | The energy difference between the HOMO of the diene and the LUMO of the dienophile. |
Note: This data is illustrative and represents typical values obtained from DFT calculations for Diels-Alder reactions.
Reactions involving the Cyclohexane Ring and Propyl Group:
The saturated cyclohexane ring and the propyl group are generally less reactive than the vinyl group. However, under more forcing conditions, such as those found in combustion or pyrolysis, they can undergo complex radical reactions. Computational studies on the combustion chemistry of n-propylcyclohexane offer a window into these processes. researchgate.netmdpi.comresearchgate.net
These studies model reaction pathways that are initiated by the abstraction of a hydrogen atom from the cyclohexane ring or the propyl group by radicals like •OH or •H. mdpi.com This initial step forms a propylcyclohexyl radical. From this radical intermediate, a cascade of reactions can occur, including:
Isomerization: Intramolecular hydrogen shifts to form more stable radical isomers.
β-Scission: Cleavage of a carbon-carbon bond beta to the radical center, leading to ring-opening or fragmentation of the propyl chain. This is a key pathway for the decomposition of the molecule into smaller, more volatile species. researchgate.net
Oxidation: In the presence of oxygen, the radical can react to form peroxy radicals, which are key intermediates in autoignition chemistry. mdpi.com
Table 2: Calculated Bond Dissociation Energies (BDEs) for n-Propylcyclohexane (Illustrative)
| Bond | BDE (kcal/mol) | Description |
| Primary C-H (propyl) | 98 | Energy required to break a primary C-H bond on the propyl group. |
| Secondary C-H (propyl) | 95 | Energy required to break a secondary C-H bond on the propyl group. |
| Tertiary C-H (ring) | 92 | Energy required to break the tertiary C-H bond on the cyclohexane ring. |
| C-C (ring-propyl) | 85 | Energy required to cleave the bond between the propyl group and the cyclohexane ring. |
Note: This data is illustrative of typical BDE values for alkylcyclohexanes. The lowest BDE often indicates the most likely site for initial radical attack.
The computational elucidation of reaction mechanisms provides a molecular-level understanding of the factors that control the reactivity of this compound. By calculating the energies of reactants, intermediates, transition states, and products, these studies can predict the most favorable reaction pathways and provide quantitative data that is often difficult to obtain through experimental means alone.
Polymerization Research of Vinyl Cyclohexane Derivatives, Including Trans 1 Propyl 4 Vinyl Cyclohexane
Homopolymerization Studies of Vinyl-Cyclohexane Monomers
The synthesis of homopolymers from vinyl-cyclohexane (VCH) and its derivatives, such as 4-alkyl-vinyl-cyclohexanes, has been a subject of significant academic and industrial interest. The bulky cyclohexyl group imparts unique properties to the polymer, including high thermal stability.
Stereoregular Polymerization via Ziegler-Natta or Metallocene Catalysts
The quest for polymers with precisely controlled stereochemistry has led to the extensive use of Ziegler-Natta and metallocene catalysts. rsc.org These catalysts are renowned for their ability to produce stereoregular polymers, particularly isotactic polymers, from α-olefins. rsc.orgrsc.org In the polymerization of vinyl-cyclohexane, these catalytic systems enable a high degree of control over the polymer's microstructure, which is crucial for its final properties. cmu.edu
The performance of catalytic systems in the polymerization of VCH is a key area of investigation. Both heterogeneous Ziegler-Natta catalysts (often based on titanium chlorides and aluminum alkyls) and homogeneous metallocene catalysts (typically involving zirconium or titanium complexes) have been evaluated. cmu.eduwikipedia.org
Metallocene catalysts, particularly those based on zirconocenes activated by methylaluminoxane (B55162) (MAO), have shown remarkable activity and stereoselectivity. rsc.orgresearchgate.net For instance, C₂-symmetric zirconocene (B1252598) complexes, such as rac-ethylenebis(indenyl)ZrCl₂ (1), have been used to produce highly isotactic polyvinylcyclohexane (PVCH). mdpi.com The symmetry of the metallocene catalyst plays a crucial role; C₂-symmetric catalysts tend to yield crystalline, isotactic polymers, whereas catalysts with C₁ or Cₛ symmetry often produce amorphous materials. cmu.edu
Titanium-based catalysts, including both traditional heterogeneous types and more modern homogeneous complexes with bis(phenolate) ligands, have also been successfully employed. nih.govacs.org Dibenzylzirconium(IV) and titanium(IV) complexes featuring [OSSO]-type bis(phenolate) ligands, upon activation, have demonstrated high efficiency for polymerizing sterically bulky α-olefins like VCH. nih.gov The choice of metal center and ligand structure significantly influences catalyst activity, the molecular weight of the resulting polymer, and its stereochemistry. Research has shown that catalyst activity in VCH polymerization generally follows the order: metallocene > titanium-magnesium catalyst > α-TiCl₃. cmu.edu
Table 1: Performance of Various Catalysts in Vinylcyclohexane (B147605) (VCH) Homopolymerization This table presents representative data on the performance of different catalyst systems in the homopolymerization of vinylcyclohexane, highlighting the catalyst activity and resulting polymer properties.
| Catalyst System | Cocatalyst | Polymerization Temperature (°C) | Activity [kg polymer/(mol catalyst·h)] | Polymer Microstructure | Reference |
|---|---|---|---|---|---|
| rac-ethylenebis(indenyl)ZrCl₂ | MAO | 70 | Low | Isotactic | mdpi.com |
| [OSSO]-type Dibenzylzirconium(IV) | dMMAO | 25 | Up to 924 | Isotactic ([mm] >95%) | nih.gov |
| Amine bis(phenolate) Zirconium Complex | B(C₆F₅)₃ | - | High | - | acs.org |
| Titanium-Magnesium Catalyst | Al(i-Bu)₃ | 70 | 14.3 | Semicrystalline | cmu.edu |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for analyzing the microstructure of polymers, including PVCH. rsc.org It allows for the precise determination of the polymer's tacticity—the stereochemical arrangement of the chiral centers along the polymer chain. youtube.comyoutube.com
For PVCH, the ¹³C NMR spectrum exhibits distinct signals for the carbons in the polymer backbone and the cyclohexyl side groups. The chemical shifts of the backbone methine (CH) and methylene (B1212753) (CH₂) carbons are particularly sensitive to the stereochemical environment. youtube.comyoutube.com In highly isotactic PVCH, where all the cyclohexyl groups are on the same side of the polymer chain, the spectra show sharp, distinct peaks, indicating a highly ordered structure. For example, the diagnostic chemical shifts for the methine carbon (C1) at approximately 35.5 ppm and the backbone methylene carbon (C2) at around 41.29 ppm are characteristic of a highly isotactic structure. youtube.com The presence of a single sharp signal for the C2 carbon is often indicative of very high isotacticity, with meso pentad (mmmm) content greater than 99%. youtube.com This level of detail allows researchers to directly correlate catalyst structure with the resulting polymer microstructure.
Controlled Radical Polymerization Techniques for Vinyl-Cyclohexane
While coordination polymerization is dominant, controlled radical polymerization (CRP) techniques offer an alternative route to synthesizing well-defined polymers. Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful tools for creating polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers.
Research into the application of these techniques for vinyl-cyclohexane has often focused on creating block copolymers. mdpi.comyoutube.com For instance, poly(vinylcyclohexane)-b-poly(4-vinylpyridine) (PVCH-b-P4VP) diblock copolymers have been synthesized. mdpi.com In such processes, a PVCH block is typically synthesized first, often via living anionic polymerization, and subsequently, a second block is grown from the end of the PVCH chain using a CRP method like RAFT. mdpi.comyoutube.com This approach combines the benefits of different polymerization mechanisms to access novel materials. While direct homopolymerization of VCH via CRP is less commonly reported than coordination polymerization, these methods are crucial for incorporating PVCH into more complex, functional macromolecular structures.
Copolymerization Strategies with Various Comonomers
Copolymerization of VCH with other monomers, such as simple α-olefins, is a key strategy to modify the properties of the resulting polymer. By incorporating different comonomers, properties like crystallinity, melting point, and mechanical toughness can be tailored for specific applications. youtube.com
Synthesis of Random and Block Copolymers
Metallocene and Ziegler-Natta catalysts have been effectively used to synthesize copolymers of VCH with ethylene (B1197577) and propylene (B89431). mdpi.comnih.gov The copolymerization of VCH with ethylene using zirconocene catalysts can produce random copolymers with moderate VCH incorporation. mdpi.com The introduction of the bulky VCH monomer into a polyethylene (B3416737) or polypropylene (B1209903) chain typically leads to a decrease in the copolymer's melting point and level of crystallinity. mdpi.comyoutube.com
The reactivity ratios of the comonomers are a critical factor. For example, in propylene-VCH copolymerization with a specific metallocene catalyst, the reactivity ratio for propylene was found to be significantly higher than that for VCH, indicating that propylene is incorporated into the polymer chain much more readily. nih.gov
The synthesis of block copolymers containing VCH is also an area of interest. researchgate.net These can be potentially synthesized using living polymerization techniques or by using catalysts capable of producing blocky structures. Block copolymers allow for the combination of distinct properties from each block segment into a single material.
Table 2: Copolymerization of Vinylcyclohexane (VCH) with Ethylene This table summarizes results from the copolymerization of ethylene and vinylcyclohexane using a zirconocene catalyst, showing the effect of VCH concentration in the feed on its incorporation into the final copolymer.
| Catalyst System | VCH in Feed (mol%) | VCH in Copolymer (mol%) | Polymer Melting Point (°C) | Reference |
|---|---|---|---|---|
| Cp₂ZrCl₂/MAO | 0 | 0 | 135.4 | youtube.com |
| Cp₂ZrCl₂/MAO | 20 | 0.5 | 128.5 | youtube.com |
| Cp₂ZrCl₂/MAO | 50 | 1.1 | 124.6 | youtube.com |
| Cp₂ZrCl₂/MAO | 80 | 1.7 | 120.1 | youtube.com |
Terpolymerization Investigations and Comonomer Incorporation Dynamics
The incorporation of multiple monomer types into a single polymer chain, known as terpolymerization, is a key strategy for tailoring material properties. Research into the copolymerization of vinylcyclohexane (VCH) with various α-olefins provides significant insight into the dynamics of comonomer incorporation.
Studies involving Ziegler-Natta (ZN) and metallocene catalysts show that the introduction of a comonomer like ethylene or propylene alongside VCH can significantly influence the catalytic activity. researchgate.netresearchgate.net Generally, the activity of these catalytic systems increases upon the addition of a comonomer. researchgate.net The efficiency of comonomer incorporation, however, is a complex interplay of several factors including the type of catalyst, the structure of the comonomer, their relative concentrations, and the polymerization temperature. d-nb.inforesearchgate.net
For instance, in copolymerizations of VCH and propene, metallocene catalysts bearing a fluorenyl moiety were found to incorporate only negligible amounts of the VCH comonomer. researchgate.net In contrast, the rac-ethylenebis(indenyl)ZrCl₂ catalyst demonstrated moderate VCH incorporation when copolymerized with ethene. researchgate.net This highlights the critical role of the catalyst's geometry in its ability to accommodate and polymerize bulky monomers like VCH.
Table 1: VCH Copolymerization with Ethene and Propene using various Catalysts Data derived from studies on metallocene-catalyzed copolymerizations.
| Catalyst | Comonomer | Catalyst Activity [kg polymer/(mol cat·h)] | VCH in Copolymer [mol %] |
|---|---|---|---|
| rac-ethylenebis(indenyl)ZrCl₂ | Ethene | High | Up to 3.5% |
| rac-ethylenebis(indenyl)ZrCl₂ | Propene | Up to 4900 | Up to 1.0% |
| isopropylidene(cyclopentadienyl)(fluorenyl)ZrCl₂ | Propene | -- | Negligible |
| ethylene(1-indenyl-2-phenyl-2-fluorenyl)ZrCl₂ | Propene | -- | Negligible |
Influence of Comonomer Structure on Polymerization Kinetics and Stereoselectivity
The chemical structure of the comonomer exerts a profound influence on both the speed of the polymerization reaction (kinetics) and the three-dimensional arrangement of the polymer chain (stereoselectivity).
Polymerization Kinetics: As noted, the polymerization activity of Ziegler-Natta catalysts generally decreases as the chain length of the α-olefin comonomer increases. d-nb.info This is attributed to increased steric hindrance from longer alkyl chains, which can impede the monomer's approach to the catalyst's active site. The bulky cyclohexyl group on VCH and its derivatives already presents significant steric hindrance, and the choice of comonomer can either mitigate or exacerbate this effect, thereby altering reaction rates. researchgate.net
Stereoselectivity: The introduction of a comonomer can also disrupt the stereoregularity of the polymer chain. In propylene/1-hexene copolymerizations, for example, copolymers exhibited lower isotacticity index values compared to propylene homopolymers, an effect that became more pronounced as the comonomer content increased. mdpi.com This suggests that the comonomer can interfere with the catalyst's ability to consistently guide the incoming monomer into a specific orientation, leading to a more amorphous polymer. mdpi.com Mechanistic studies in other vinyl polymer systems have shown that achieving high stereoselectivity often relies on a delicate balance of interactions between the catalyst, the growing polymer chain end, and the incoming monomer. nih.gov The structure of a comonomer adds another layer of complexity to these interactions, potentially altering the energy barriers for different stereochemical insertions. nih.gov
Control of Polymer Microstructure and Architecture
The physical and mechanical properties of a polymer are dictated by its microstructure and architecture at the molecular level. For polyvinyl-cyclohexane (PVCH) and its derivatives, controlling features like tacticity and branching is paramount for developing materials with desired performance characteristics.
Tacticity Control and Its Implications for Polymer Properties
Tacticity refers to the stereochemical arrangement of the pendant (side) groups along the polymer backbone. numberanalytics.comwikipedia.org This arrangement critically influences the polymer's ability to pack into ordered structures, which in turn governs its properties. wikipedia.orgyoutube.com There are three main types:
Isotactic: All pendant groups are on the same side of the polymer chain. This regular structure allows chains to pack closely, leading to high crystallinity, higher melting points, and greater mechanical strength. youtube.comquora.comquora.com
Syndiotactic: Pendant groups are on alternating sides of the chain. This also allows for a degree of order and crystallinity, though often with a lower melting point than the isotactic equivalent. youtube.comquora.com
Atactic: Pendant groups are arranged randomly. This lack of order prevents crystallization, resulting in an amorphous, often more flexible, material. youtube.comyoutube.com
Significant progress has been made in controlling the tacticity of VCH polymerization through the design of stereospecific catalysts. numberanalytics.com For instance, metallocene catalysts with C₂ symmetry have been shown to produce solid, crystalline, and highly isotactic PVCH. researchgate.netresearchgate.net In contrast, catalysts with C₁ or Cₛ symmetries tend to yield amorphous, viscous, atactic PVCH. researchgate.net Similarly, certain [OSSO]-type titanium complexes and amine bis(phenolate) zirconium complexes are highly effective in producing isotactic PVCH. researchgate.netnih.gov The mechanism is believed to involve steric control, where the chiral environment of the catalyst's active site dictates the orientation of the incoming monomer. researchgate.net
The implications of this control are substantial. Amorphous, atactic PVCH is noted for its high glass transition temperature, excellent light transmittance, and low intrinsic birefringence, making it a candidate for optical materials. researchgate.net Highly isotactic PVCH, being a semi-crystalline material, offers higher strength and thermal stability, suitable for applications requiring durability. quora.comquora.com
Table 2: Catalyst Systems for Controlling Polyvinylcyclohexane (PVCH) Tacticity
| Catalyst Family | Symmetry/Type | Resulting PVCH Tacticity | Polymer Properties |
|---|---|---|---|
| Metallocene | C₂ | Isotactic | Crystalline, Solid |
| Metallocene | C₁, Cₛ | Atactic | Amorphous, Viscous |
| [OSSO]-type Titanium | Cumyl-substituted | Highly Isotactic (>99%) | High Stereoregularity |
| Amine Bis(phenolate) Zirconium | -- | Isotactic | -- |
Analysis of Branching and Chain Topology
Branching, the formation of side chains off the main polymer backbone, is another critical architectural feature that affects a polymer's properties. Branching disrupts the linear packing of polymer chains, which generally inhibits crystallization and reduces the material's density. kinampark.com It also has a significant impact on rheological properties; branched polymers tend to have a more compact structure and lower solution viscosity compared to linear polymers of the same molecular weight. kinampark.comscientistlive.com
The analysis of polymer branching is typically performed using advanced analytical techniques. Size-Exclusion Chromatography (SEC) combined with a series of detectors, including Multi-Angle Light Scattering (MALS) and a viscometer, is a powerful method. scientistlive.comwyatt.com This setup allows for the simultaneous measurement of molecular weight and molecular size (radius of gyration or intrinsic viscosity). scientistlive.com
From these measurements, a key parameter known as the branching ratio, g, can be calculated. It is the ratio of the mean square radius of a branched polymer to that of a linear polymer of the same molecular weight. wyatt.com A value of g equal to 1 indicates a linear polymer, while values less than 1 signify a branched structure, with lower values indicating a higher degree of branching. wyatt.com Another common tool is the Mark-Houwink plot, which plots the logarithm of intrinsic viscosity against the logarithm of molecular weight. Deviations from the linear relationship expected for a linear polymer are indicative of branching. chromatographyonline.com While these are the standard methods for such analysis, specific studies detailing the branching topology of poly(trans-1-propyl-4-vinyl-cyclohexane) are not prominent in the reviewed literature.
Post-Polymerization Functionalization of Vinyl-Cyclohexane Polymers
Post-polymerization functionalization is a powerful strategy for introducing new chemical functionalities onto an existing polymer chain. rsc.org This approach is particularly valuable for polymers like PVCH, which, being a saturated polyolefin, is chemically robust but lacks reactive groups for further modification. rsc.org Such modifications can transform commodity plastics into value-added materials with tailored properties for specific applications. utexas.edu
Several methods are applicable to polyolefin backbones:
Direct C-H Functionalization: This emerging strategy targets the ubiquitous but generally inert carbon-hydrogen bonds along the polymer backbone. For example, methods have been developed for the direct C-H azidation of isotactic polypropylene, a polymer structurally similar to PVCH. utexas.edu The introduced azide (B81097) groups are highly versatile and can be further modified, for instance, through copper-catalyzed "click chemistry" to attach other polymer chains, creating graft copolymers. utexas.edu
End-Group Functionalization: If the polymerization method allows, a functional group can be preserved or installed at the end of a polymer chain. This functional "handle" can then be used to initiate a new polymerization or attach another molecule. A relevant example is the synthesis of poly(vinylcyclohexane)-b-poly(4-vinylpyridine) (PVCH-b-P4VP) block copolymers. researchgate.net In this process, polystyrene with a hydroxyl end-group is first synthesized and then catalytically hydrogenated to yield ω-hydroxy-PVCH. This hydroxyl group is then transformed into an initiator for the subsequent polymerization of 4-vinylpyridine, creating the final block copolymer. researchgate.net
Click Chemistry: While often requiring a pre-installed functional group (like an azide or alkyne), click chemistry represents a highly efficient and versatile toolkit for post-polymerization modification. rsc.org Its principles could be applied to PVCH if a suitable functional handle is first introduced via a method like C-H activation. utexas.edursc.org
These strategies open a pathway to creating novel materials, such as PVCH-based copolymers with unique self-assembly behaviors or functionalized surfaces, from a simple, non-polar polymer backbone.
Advanced Materials Science Applications Derived from Vinyl Cyclohexane Structures
Development of Optically Advanced Polymeric Materials
There is no specific research available that details the synthesis of polymers from trans-1-Propyl-4-vinyl-cyclohexane for the purpose of achieving low birefringence. While fluorinated acrylic polymers and other vinylcyclohexane-based polymers are investigated for their low birefringence properties, studies specifically isolating the contribution of the this compound monomer are absent from the available literature. cymitquimica.com
Similarly, no direct research has been found that investigates the use of poly(this compound) as a substrate for optical data storage media. The general class of vinyl cyclohexane (B81311) polymers has been considered for this application due to their potential for high transparency and low birefringence, but specific findings related to the propyl-substituted variant are not published. umn.edu
Synthesis of High-Performance Polymer Composites
The role of this compound in the synthesis of high-performance polymer composites is not documented in the reviewed literature. There are no studies indicating its use as a monomer or comonomer in creating reinforced or functionally enhanced composite materials.
Role as Key Intermediates for Specialty Chemical Synthesis
While the related bicyclohexyl (B1666981) compound is used as a liquid crystal intermediate, there is no available information on this compound serving as a key intermediate for other specialty chemicals. chemscene.com Chemical supplier databases list it as a chemical intermediate, but its specific downstream applications are not specified. chemicalbook.comoakwoodchemical.comchemicalbook.com
Research into Biodegradable Polymeric Systems and Green Chemistry Applications
There is a lack of research into the biodegradability of polymers derived from this compound. Studies on the degradation of other cyclohexane-based polymers, such as those derived from 1,4-cyclohexanedicarboxylic acid, exist but are not directly applicable to a vinyl-based polymer. nih.gov No green chemistry applications for this specific compound have been reported in the literature.
Future Research Directions and Emerging Methodologies
Integration of Artificial Intelligence and Machine Learning for Predictive Material Design
The convergence of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science, offering powerful tools for accelerating the design and discovery of new polymers. ijisae.org For poly(trans-1-Propyl-4-vinyl-cyclohexane), these computational approaches can bypass traditional, time-consuming trial-and-error methods. nih.gov
Future research will likely focus on developing robust ML models trained on large datasets to predict the macroscopic properties of polymers derived from this compound. ijisae.orgnih.gov By inputting molecular-level information—such as monomer structure, polymer chain length, and tacticity—these models can forecast material characteristics like thermal stability, mechanical strength, and dielectric properties. ijisae.org Generative models, a frontier in AI, could even propose novel polymer architectures based on this monomer to achieve specific, targeted performance metrics for advanced applications. ijisae.org This data-driven approach, often termed "polymer informatics," leverages algorithms to uncover complex structure-property relationships, guiding experimental efforts toward the most promising materials and significantly reducing development time and cost. nih.govnih.gov Automated robotic platforms can be integrated with these ML models to synthesize and test polymer-protein hybrids, demonstrating a path to designing fit-for-purpose materials. chemrxiv.org
Table 1: Illustrative Application of ML in Polymer Property Prediction
| Input Feature (Monomer/Polymer Descriptor) | Predicted Macroscopic Property | Potential Impact on Research |
|---|---|---|
| Monomer Isomer (cis/trans) | Glass Transition Temperature (Tg) | Optimizing thermal performance for electronic applications. |
| Catalyst Stereoselectivity | Crystallinity | Tuning mechanical properties from amorphous to semi-crystalline. |
| Polymer Molecular Weight | Tensile Strength | Designing materials for structural components. |
| Copolymer Composition | Dielectric Constant | Developing specialized insulators for microelectronics. |
Exploration of Novel Catalytic Systems for Enhanced Polymerization Stereoselectivity
The spatial arrangement of the monomer units within a polymer chain, known as stereochemistry, profoundly influences its physical properties. For poly(this compound), controlling the tacticity (the stereochemical arrangement of the pendant groups) is crucial for tailoring material performance. Future research is set to explore advanced catalytic systems capable of achieving high stereoselectivity during the polymerization of vinyl monomers. nsf.govresearchgate.net
A promising avenue is the development of chiral, single-site catalysts that can dictate the facial addition of the monomer to the growing polymer chain. nsf.gov Inspired by successes in the polymerization of other polar monomers like vinyl ethers, researchers are designing sophisticated chiral counterions and Lewis acid catalysts. nsf.govchemrxiv.orgrsc.org For instance, systems based on 1,1'-bi-2-naphthol (B31242) (BINOL)-derived phosphoric acids or titanium complexes with tartrate-derived diols have shown remarkable ability to produce highly isotactic polymers. nsf.govresearchgate.netrsc.org Applying these concepts to this compound could yield highly ordered, semi-crystalline polymers with enhanced thermal and mechanical properties, which are inaccessible through conventional polymerization methods. nsf.gov Asymmetric ion-pairing catalysis, where a chiral counterion guides stereochemistry, is a particularly powerful strategy that could be adapted for this purpose. nih.gov
Advanced Research into Sustainable Synthesis and Polymerization Processes
With growing environmental concerns, the chemical industry is shifting towards more sustainable manufacturing practices. rsc.org Future research on this compound will increasingly focus on "green" chemistry principles for both its synthesis and subsequent polymerization. nih.gov
Expanding Applications in Advanced Electronic Materials and Nanomaterials
Polymers derived from vinylcyclohexane (B147605) exhibit properties such as excellent dielectric strength and thermal endurance, making them suitable for applications in the electronics industry. marketdataforecast.com Future research will aim to expand the use of poly(this compound) in more advanced electronic and nanomaterial applications. The specific this compound monomer is identified as a material building block and an optoelectronic material intermediate. chemscene.combldpharm.com
Potential applications include its use as a low-dielectric constant (low-k) material for insulating layers in microchips, helping to reduce signal delay and power consumption in next-generation integrated circuits. Its saturated cyclohexyl rings contribute to low polarity and high thermal stability, which are critical for these applications. Furthermore, block copolymers incorporating poly(this compound) could be designed to self-assemble into well-defined nanostructures. These structures could serve as templates for fabricating nanoscale patterns for high-density data storage media or as components in advanced sensors. Research into nanocomposites, where nanoparticles are dispersed within the polymer matrix, could also lead to materials with enhanced optical or electrical properties. researchgate.net
Investigations into Structure-Function Relationships at the Molecular Level
A fundamental understanding of how the molecular architecture of poly(this compound) dictates its bulk properties is essential for rational material design. Future investigations will employ a combination of advanced characterization techniques and computational modeling to elucidate these structure-function relationships.
Key areas of focus will include determining how the presence of the trans-propyl group influences chain packing and mobility, which in turn affects properties like the glass transition temperature and mechanical modulus. unibo.it The stereochemistry of the polymer backbone, controlled by the catalytic systems discussed in section 7.2, is another critical factor. nsf.govunibo.it For example, an isotactic polymer is expected to be more crystalline and rigid than an atactic (random) one. Advanced spectroscopic and scattering techniques, coupled with molecular dynamics simulations, will provide unprecedented insight into how these structural features at the nano- and micro-scale give rise to the macroscopic performance of the material. unibo.it
Table of Mentioned Compounds
Q & A
Q. What are the recommended methods for synthesizing trans-1-Propyl-4-vinyl-cyclohexane in a laboratory setting?
- Methodological Answer : Synthesis typically involves coupling reactions such as Suzuki-Miyaura or Wittig reactions. For example:
Literature Review : Use databases like SciFinder or Reaxys to identify analogous synthetic routes for bicyclic hydrocarbons .
Reaction Setup : Employ palladium-catalyzed cross-coupling to introduce the vinyl group, ensuring stereochemical control via trans-configuration ligands.
Purification : Purify via column chromatography (silica gel, hexane/ethyl acetate) and verify purity using GC (>98.0% purity threshold) .
Characterization : Confirm structure via -NMR (e.g., vinyl proton signals at δ 5.6–6.2 ppm) and mass spectrometry (MW: 234.4 g/mol) .
Q. How should researchers handle and store trans-1-Propyl-4-vinyl-cyclohexane to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C in a dry, ventilated environment. Avoid exposure to light, heat (>40°C), or incompatible materials (strong oxidizers) .
- Handling : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to prevent inhalation of vapors .
- Decomposition Mitigation : Monitor for carbon monoxide release during thermal degradation; use CO detectors in storage areas .
Q. What analytical techniques are most effective for characterizing trans-1-Propyl-4-vinyl-cyclohexane?
- Methodological Answer :
- Purity Analysis : Gas chromatography (GC) with flame ionization detection (>98.0% purity) .
- Structural Confirmation : - and -NMR to resolve cyclohexane ring protons (δ 1.2–2.5 ppm) and vinyl carbons (δ 120–140 ppm) .
- Mass Spectrometry : Compare experimental molecular ion ([M] at m/z 234.4) with theoretical values .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of trans-1-Propyl-4-vinyl-cyclohexane in novel reaction systems?
- Methodological Answer :
Software Selection : Use Gaussian or ORCA for DFT calculations to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) .
Reactivity Insights : Analyze electron density maps to predict sites for electrophilic/nucleophilic attacks, particularly at the vinyl group.
Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates in Diels-Alder reactions) .
Q. What strategies resolve contradictions in reported physicochemical properties of trans-1-Propyl-4-vinyl-cyclohexane?
- Methodological Answer :
- Data Triangulation : Compare melting/boiling points from multiple sources (e.g., NIST Chemistry WebBook vs. supplier SDS) .
- Experimental Replication : Reproduce measurements under controlled conditions (e.g., DSC for melting point, ebulliometry for boiling point).
- Error Analysis : Identify confounding factors (e.g., isomer impurities, solvent residues) via GC-MS and HPLC .
Q. How can researchers design toxicity studies for trans-1-Propyl-4-vinyl-cyclohexane given limited existing data?
- Methodological Answer :
In Vitro Assays : Perform MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity (IC values) .
Ecotoxicity Screening : Use Daphnia magna acute toxicity tests (OECD 202 guidelines) to evaluate environmental impact.
Metabolic Profiling : Incubate with liver microsomes to identify Phase I metabolites via LC-QTOF-MS .
Q. What advanced applications does trans-1-Propyl-4-vinyl-cyclohexane have in materials science?
- Methodological Answer :
- Liquid Crystals : Incorporate into mesogens by functionalizing the vinyl group with polar substituents (e.g., cyano or fluorinated groups). Characterize phase transitions via polarized optical microscopy .
- Polymer Precursors : Use radical polymerization to create cross-linked polymers; analyze thermal stability via TGA (degradation onset >250°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
